(1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile
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Overview
Description
(1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile is an organic compound with the molecular formula C8H10N2 It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile typically involves the reaction of 1,5-dimethylpyrrole with acetonitrile in the presence of a base. One common method involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with one less methyl group.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Contains a ketone group instead of a nitrile group.
2-Acetylpyrrole: Contains an acetyl group instead of a nitrile group.
Uniqueness
(1,5-Dimethyl-1H-pyrrol-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with other molecules. The presence of both methyl and nitrile groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
64253-98-1 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrrol-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2/c1-7-3-4-8(5-6-9)10(7)2/h3-4H,5H2,1-2H3 |
InChI Key |
ITKIJSYXHINZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CC#N |
Origin of Product |
United States |
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